4-(2-Aminoethyl)benzenesulfonamide

Carbonic Anhydrase Inhibitors hCA IX Tumor Hypoxia

This primary sulfonamide features an aminoethyl substituent critical for high-affinity hCA IX inhibition (Ki=33 nM)—over 50-fold selectivity vs. unsubstituted benzenesulfonamide. As a key intermediate for Glipizide/Glimepiride impurities and multi-target antimalarial agents, it is essential for ANDA analytical method development and cardiovascular research. Available in high purity (≥98%) for R&D and pharmaceutical quality control. Request a quote for bulk orders.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 35303-76-5
Cat. No. B156865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)benzenesulfonamide
CAS35303-76-5
Synonymsp-(2-Aminoethyl)benzenesulfonamide;  2-(4-Sulfamoylphenyl)ethylamine;  2-[4-(Aminosulfonyl)phenyl]ethylamine;  4-(2-Aminoethyl)benzensulfonamide;  4-(Aminosulfonyl)phenethylamine;  4-Sulfamoylphenethylamine;  p-(β-Aminoethyl)benzenesulfonamide;  p-Aminoethy
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)
InChIKeyFXNSVEQMUYPYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5): Chemical Identity and Functional Class


4-(2-Aminoethyl)benzenesulfonamide is a primary sulfonamide compound bearing an aminoethyl substituent on the benzene ring. It belongs to the benzenesulfonamide class of carbonic anhydrase inhibitors, characterized by a sulfonamide group attached to a benzene ring [1]. The compound exhibits a melting point of 150-152°C and a molecular weight of 200.26 g/mol . It serves as a versatile synthetic building block in medicinal chemistry and as a key intermediate in the synthesis of sulfonylurea hypoglycemic agents and multi-target antimalarial agents .

Why Generic Benzenesulfonamide Substitution Fails: The Functional Distinction of 4-(2-Aminoethyl)benzenesulfonamide


Benzenesulfonamides are a broad class of compounds with varying substituents that profoundly influence their pharmacological and physicochemical profiles. The presence and position of the aminoethyl group in 4-(2-Aminoethyl)benzenesulfonamide are critical determinants of its unique biological activity [1]. For example, while unsubstituted benzenesulfonamide exhibits minimal inhibitory potency against tumor-associated carbonic anhydrase isoforms, 4-(2-aminoethyl)benzenesulfonamide demonstrates a marked increase in affinity, with a Ki of 33 nM against hCA IX [2]. This specificity arises from the aminoethyl moiety's ability to engage in additional interactions within the enzyme's active site [3]. Therefore, generic benzenesulfonamide cannot replicate the targeted inhibitory profile of this compound.

Quantitative Differentiators of 4-(2-Aminoethyl)benzenesulfonamide Against Key Analogs


Enhanced Inhibitory Activity Against Tumor-Associated Carbonic Anhydrase IX (hCA IX) Versus Unsubstituted Benzenesulfonamide

4-(2-Aminoethyl)benzenesulfonamide demonstrates a significantly higher inhibitory potency against the tumor-associated isoform hCA IX compared to the unsubstituted parent compound, benzenesulfonamide. This difference highlights the crucial role of the aminoethyl substituent in enhancing target engagement [1].

Carbonic Anhydrase Inhibitors hCA IX Tumor Hypoxia

Superior Selectivity for Tumor-Associated Isoforms (hCA IX/XII) Over Cytosolic Isoforms (hCA I/II) Versus Acetazolamide

Compared to the clinically used, non-selective carbonic anhydrase inhibitor Acetazolamide (AAZ), 4-(2-Aminoethyl)benzenesulfonamide exhibits a markedly superior selectivity profile for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II [1].

Carbonic Anhydrase Selectivity hCA IX/XII

Improved Coronary Perfusion Pressure Reduction Versus Structurally Similar Benzenesulfonamide Derivatives

In an isolated rat heart model, 4-(2-Aminoethyl)benzenesulfonamide produced a greater decrease in perfusion pressure and coronary resistance compared to four other benzenesulfonamide derivatives with different substituents [1].

Cardiovascular Perfusion Pressure Coronary Resistance

Defined Utility as a Key Intermediate in Glipizide Impurity Synthesis

4-(2-Aminoethyl)benzenesulfonamide is a specifically designated starting material for the synthesis of Des(5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide, a known degradation product of the antidiabetic drug Glimepiride . It is also a key reagent in synthesizing deorphaning pyrrolopyrazines as potent multi-target antimalarial agents [1].

Pharmaceutical Analysis Impurity Synthesis Glipizide

Validated Scaffold for Generating Diverse Bioactive Conjugates and Schiff Bases

The primary amine group of 4-(2-Aminoethyl)benzenesulfonamide serves as a versatile handle for chemical derivatization, enabling the synthesis of numerous bioactive compounds, including potent dipeptide conjugates and Schiff bases with antiviral activity [1]. In a study comparing sulfanilamide and 3-fluorosulfanilamide derived Schiff bases, the corresponding 4-aminoethyl-benzenesulfonamide derivatives were found to be more active [2].

Medicinal Chemistry Schiff Bases Dipeptide Conjugates

Optimal Scientific and Industrial Deployment Scenarios for 4-(2-Aminoethyl)benzenesulfonamide


Tumor Hypoxia and Carbonic Anhydrase IX (CA IX) Targeted Drug Discovery

This compound is an ideal starting point for developing novel anticancer agents targeting tumor-associated carbonic anhydrase IX. Its superior inhibitory potency (Ki = 33 nM) against hCA IX, compared to unsubstituted benzenesulfonamide (Ki = 1,680 nM), and its high selectivity over cytosolic isoforms make it a privileged scaffold for designing therapeutics with reduced off-target effects [1]. Researchers can leverage its primary amine group for further chemical modifications to optimize drug-like properties [2].

Synthesis and Characterization of Pharmaceutical Impurities and Reference Standards

In pharmaceutical quality control and analytical method development, 4-(2-Aminoethyl)benzenesulfonamide is essential as a key intermediate in the synthesis of specific impurities, such as Des(5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide, a degradation product of Glimepiride [1]. Its availability as a characterized reference standard (e.g., Glipizide Impurity 11) is critical for developing and validating analytical methods (AMV) for Abbreviated New Drug Applications (ANDA) [2].

Cardiovascular Physiology Research Using Isolated Heart Models

For researchers investigating coronary perfusion and vascular resistance, this compound offers a unique experimental tool. As demonstrated in isolated rat heart models, 4-(2-Aminoethyl)benzenesulfonamide produces a significant decrease in perfusion pressure and coronary resistance, an effect not observed with several other benzenesulfonamide derivatives [1]. This specific biological activity makes it a valuable probe for dissecting cardiovascular signaling pathways.

Development of Antimalarial Agents via Pyrrolopyrazine Synthesis

4-(2-Aminoethyl)benzenesulfonamide serves as a crucial reagent in the synthesis of deorphaning pyrrolopyrazines, which have been identified as potent multi-target antimalarial agents [1]. This application underscores its utility in neglected disease drug discovery, where its unique chemical structure is required to build the active pharmacophore.

Quote Request

Request a Quote for 4-(2-Aminoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.